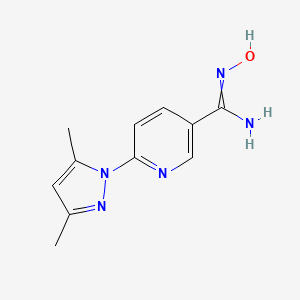

6-(3,5-二甲基吡唑-1-基)-N'-羟基吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound seems to contain a 3,5-dimethylpyrazole moiety . Pyrazoles are a type of organic compound with a five-membered aromatic ring structure, containing two nitrogen atoms and three carbon atoms . The 3,5-dimethylpyrazole variant has two methyl groups attached to the 3rd and 5th carbon atoms .

Synthesis Analysis

While specific synthesis methods for “6-(3,5-dimethylpyrazol-1-yl)-N’-hydroxypyridine-3-carboximidamide” were not found, related compounds such as poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .科学研究应用

合成与结构分析:

- 探索了涉及 6-氨基-2-溴-4-羟基烟酰醛的衍生物的合成,展示了产生各种取代季盐及其随后还原为二氢或四氢衍生物的潜力 (Denisenko 等人,2011)。

帕金森病的治疗应用:

- 研究 4-乙酰氨基-2-(3,5-二甲基吡唑-1-基)-嘧啶作为帕金森病治疗的选择性腺苷 hA2A 受体拮抗剂,显示出有希望的结果,其衍生物在动物模型中表现出口服疗效 (Zhang 等人,2008)。

DNA 结合和细胞毒性研究:

- 由 3,5-二甲基吡唑合成的双吡唑已得到表征,并研究了它们与 DNA 的相互作用。该研究包括针对各种癌细胞系的体外细胞毒性研究,确定某些化合物作为癌症治疗的潜在先导分子 (Reddy 等人,2017)。

抗增殖和催化活性:

- 用喹啉取代的 2,6-二(吡嗪-2-基)吡啶衍生物的铜(ii)配合物已对其抗增殖和催化性质进行了研究。该研究显示了在癌症治疗和催化中的潜在应用 (Choroba 等人,2019)。

配体制备和金属配合物:

- 对 4'-(3,5-二甲基吡唑-1-基)-2,2': 6',2-三联吡啶等配体进行了研究,导致制备了铁(II)、钌(II)和钯(II)配合物。这对于开发具有在催化和其他领域潜在应用的新材料具有影响 (Beves 等人,2008)。

具有蝎状配体的配合物:

- 合成了具有新型酰胺盐蝎状配体的锂、钛和锆配合物,表明在材料科学和催化中具有潜在应用 (Otero 等人,2007)。

抗惊厥活性:

- 对 3,5-二甲基吡唑衍生物的研究揭示了动物模型中的抗惊厥活性,表明在癫痫和相关疾病中具有潜在的治疗应用 (Koçyiğit-Kaymakçıoğlu 等人,2011)。

作用机制

Target of Action

Compounds with similar structures, such as those containing the 3,5-dimethylpyrazole moiety, have been reported to exhibit inhibitory activity against protein kinases, particularly the fibroblast growth factor receptor (fgfr) . Protein kinases play a crucial role in cell proliferation, differentiation, migration, metabolism, and apoptosis .

Mode of Action

Based on the inhibitory activity of similar compounds against protein kinases, it can be hypothesized that this compound may interact with its target protein kinases, leading to changes in their activity and subsequently affecting cellular processes .

Biochemical Pathways

Given its potential inhibitory activity against protein kinases, it may impact pathways regulated by these enzymes .

Result of Action

Compounds with similar structures have been associated with cytotoxic activity, suggesting potential anticancer effects .

属性

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-N'-hydroxypyridine-3-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-7-5-8(2)16(14-7)10-4-3-9(6-13-10)11(12)15-17/h3-6,17H,1-2H3,(H2,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGWXSZIIUZJIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=C2)C(=NO)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

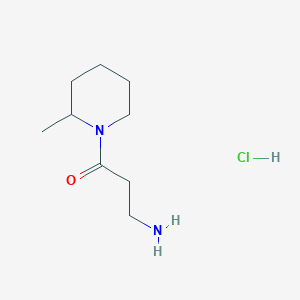

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1374867.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1374875.png)

![7-Bromo-2-chlorothieno[3,2-d]pyrimidine](/img/structure/B1374876.png)

![(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1374877.png)